molecular formula C15H11N3O3 B5683415 3-(3-nitrobenzyl)-4(3H)-quinazolinone

3-(3-nitrobenzyl)-4(3H)-quinazolinone

Cat. No. B5683415
M. Wt: 281.27 g/mol
InChI Key: WYPJIUXTSWSOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that it can inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitrobenzyl)-4(3H)-quinazolinone can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to affect the levels of reactive oxygen species and to modulate the expression of various genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its diverse properties. However, one of the limitations is its toxicity. It can be harmful to living cells and organisms, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-nitrobenzyl)-4(3H)-quinazolinone. One of the areas of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, research is needed to develop safer and more efficient synthesis methods for 3-(3-nitrobenzyl)-4(3H)-quinazolinone.

Synthesis Methods

The synthesis of 3-(3-nitrobenzyl)-4(3H)-quinazolinone involves a multi-step process that requires specific reagents and conditions. One of the common synthesis methods involves the reaction of 2-aminobenzonitrile with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(3-nitrobenzyl)-2-phenylquinazoline, which is then oxidized with potassium permanganate to yield 3-(3-nitrobenzyl)-4(3H)-quinazolinone.

Scientific Research Applications

3-(3-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photocleavable protecting group in organic synthesis.

properties

IUPAC Name

3-[(3-nitrophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-6-1-2-7-14(13)16-10-17(15)9-11-4-3-5-12(8-11)18(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPJIUXTSWSOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrobenzyl)-4(3H)-quinazolinone

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